molecular formula C11H14O3 B14600061 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- CAS No. 60123-84-4

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis-

Cat. No.: B14600061
CAS No.: 60123-84-4
M. Wt: 194.23 g/mol
InChI Key: ZBEBTUUTENMMKQ-LDYMZIIASA-N
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Description

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- is a chemical compound with the molecular formula C11H14O3. It is a derivative of phthalic anhydride and is known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- can be synthesized through the Diels-Alder reaction, which involves the reaction of a diene with a dienophile. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

60123-84-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3aS,7aR)-5,6,7a-trimethyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione

InChI

InChI=1S/C11H14O3/c1-6-4-8-9(12)14-10(13)11(8,3)5-7(6)2/h8H,4-5H2,1-3H3/t8-,11-/m1/s1

InChI Key

ZBEBTUUTENMMKQ-LDYMZIIASA-N

Isomeric SMILES

CC1=C(C[C@@]2([C@H](C1)C(=O)OC2=O)C)C

Canonical SMILES

CC1=C(CC2(C(C1)C(=O)OC2=O)C)C

Origin of Product

United States

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